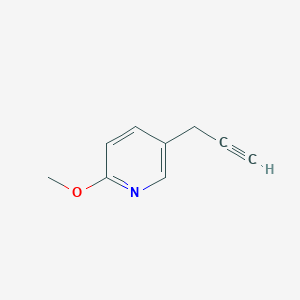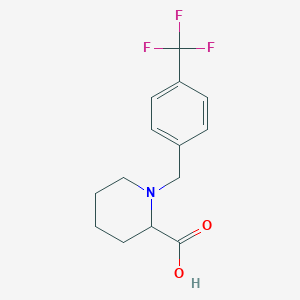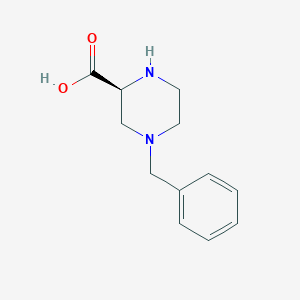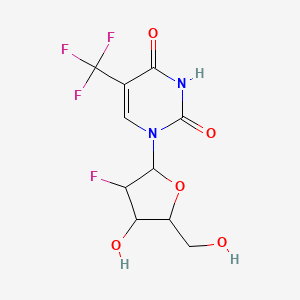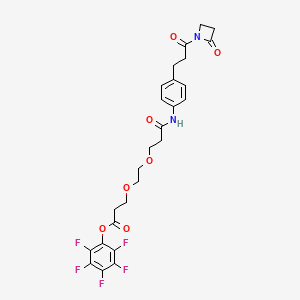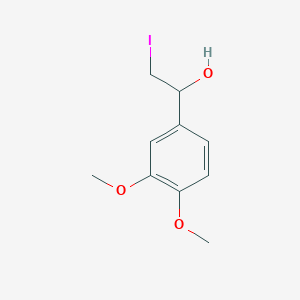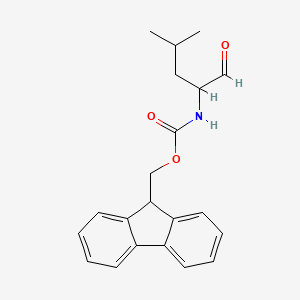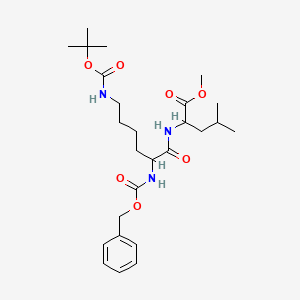![molecular formula C19H25N3O2 B12282786 4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)
4-[(4-Boc-1-piperazinyl)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Boc-1-piperazinyl)methyl]quinoline is a chemical compound that features a quinoline ring substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Boc-1-piperazinyl)methyl]quinoline typically involves the following steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Protection with Boc Group: The piperazine is then protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Attachment to Quinoline: The protected piperazine is then attached to the quinoline ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Boc-1-piperazinyl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the quinoline ring or the piperazine moiety.
Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
4-[(4-Boc-1-piperazinyl)methyl]quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[(4-Boc-1-piperazinyl)methyl]quinoline involves its interaction with specific molecular targets, such as receptors in the central nervous system. The Boc-protected piperazine moiety can be deprotected under physiological conditions, allowing the compound to interact with its target .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound also features a piperazine moiety but is attached to a benzoic acid rather than a quinoline ring.
4-[(4-Methylpiperazin-1-yl)methyl]quinoline: Similar to the compound of interest but without the Boc protection.
Uniqueness
4-[(4-Boc-1-piperazinyl)methyl]quinoline is unique due to the presence of the Boc-protected piperazine moiety, which provides stability during synthesis and allows for selective deprotection under specific conditions .
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl 4-(quinolin-4-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)14-15-8-9-20-17-7-5-4-6-16(15)17/h4-9H,10-14H2,1-3H3 |
InChI Key |
KBNQLWXDIULPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



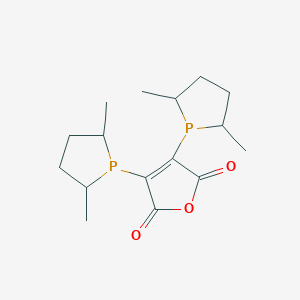
![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
